1-Ethyl-6-methylquinolinium-2-sulfonate
Description
1-Ethyl-6-methylquinolinium-2-sulfonate is a quinolinium-based organic salt characterized by a substituted quinolinium cation paired with a sulfonate anion. The cation features an ethyl group at the 1-position and a methyl group at the 6-position of the quinolinium ring, while the sulfonate group is attached at the 2-position.
Properties
Molecular Formula |
C12H13NO3S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-ethyl-6-methylquinolin-1-ium-2-sulfonate |
InChI |
InChI=1S/C12H13NO3S/c1-3-13-11-6-4-9(2)8-10(11)5-7-12(13)17(14,15)16/h4-8H,3H2,1-2H3 |
InChI Key |
KACHWMFQMMWZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-6-methylquinolinium-2-sulfonate can be synthesized through a multi-step process involving the alkylation of quinoline derivatives. The typical synthetic route includes:
Alkylation: Quinoline is first alkylated with ethyl iodide to introduce the ethyl group at the first position.
Methylation: The resulting compound is then methylated at the sixth position using methyl iodide.
Sulfonation: Finally, the compound undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the second position.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methylquinolinium-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Quinolinium derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-6-methylquinolinium-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methylquinolinium-2-sulfonate involves its interaction with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its entry into cells. Once inside, it can interact with nucleic acids and proteins, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethyl and methyl groups in the target compound reduce steric hindrance compared to bulkier substituents like ethoxyphenyl or thienyl groups in analogs. This may improve solubility but reduce π-π stacking interactions observed in crystal structures of bulkier derivatives .
- Anion Influence: The sulfonate anion’s substituent (e.g., bromo, fluoro, methyl) modulates electronic properties.
Physicochemical Properties
- Planarity and Conjugation: The quinolinium ring in 1-methyl derivatives (e.g., the compound in ) is nearly planar (deviation: 0.0199 Å), facilitating π-π stacking and charge delocalization. The target compound’s ethyl group may slightly distort planarity, though this requires experimental validation .
- Crystal Packing : Analogs with ethenyl substituents (e.g., 4-ethoxyphenyl-ethenyl) exhibit disordered configurations in crystal lattices, with weak C–H···O and π-π interactions (e.g., centroid distances: 3.636–3.800 Å). The target compound’s simpler substituents may lead to more ordered packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
